4-Fluoroquinuclidin-3-one
Description
4-Fluoroquinuclidin-3-one (CAS RN: 352-32-9) is a bicyclic organic compound featuring a quinuclidine scaffold with a ketone group at position 3 and a fluorine substituent at position 4 . Its rigid, three-dimensional structure and polar functional groups make it a valuable building block in medicinal chemistry, particularly for designing central nervous system (CNS) therapeutics and nicotinic acetylcholine receptor modulators. The fluorine atom enhances metabolic stability and influences electronic properties, while the ketone group enables diverse synthetic transformations, such as nucleophilic additions or reductions .
Properties
Molecular Formula |
C7H10FNO |
|---|---|
Molecular Weight |
143.16 g/mol |
IUPAC Name |
4-fluoro-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C7H10FNO/c8-7-1-3-9(4-2-7)5-6(7)10/h1-5H2 |
InChI Key |
ZVLFZGAGIKCDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(C(=O)C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroquinuclidin-3-one typically involves the fluorination of quinuclidinone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of 4-Fluoroquinuclidin-3-one may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields . This method can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Oxidation
Quinuclidin-3-one derivatives can undergo oxidation to form more oxidized ketones. For 4-fluoroquinuclidin-3-one, oxidation may yield analogs of quinuclidone, though fluorine substitution could stabilize the carbonyl group or alter reactivity. Strong oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Reduction
Reduction of the ketone group in quinuclidin-3-one derivatives with agents like sodium borohydride or lithium aluminum hydride produces secondary alcohols. For 4-fluoroquinuclidin-3-one, this would yield 4-fluoroquinuclidin-3-ol. The fluorine substituent may influence the reduction kinetics, potentially requiring milder conditions or alternative reagents.
Substitution Reactions
The ketone group in quinuclidin-3-one derivatives is reactive toward nucleophilic substitution. For example, reaction with hydroxylamine hydrochloride forms oximes. Fluorine substitution at the 4-position could sterically hinder or electronically influence such reactions. In related systems, fluorinated quinuclidine derivatives have shown altered reactivity in nucleophilic aromatic substitution .
Fluorination-Specific Considerations
While direct data on 4-fluoroquinuclidin-3-one is limited, insights can be drawn from fluorination methodologies in similar systems:
-
Electrophilic Fluorination : Fluorination at the 4-position may involve directing groups or catalysts to achieve regioselectivity.
-
Nucleophilic Fluorination : Fluoride sources (e.g., KF, CsF) could displace leaving groups, though quinuclidin-3-one lacks inherent leaving groups, necessitating pre-functionalization.
-
Mechanochemical Fluorination : Grinding with fluoride sources or auxiliary materials (e.g., ZrO₂) has been used in aromatic fluorination , suggesting potential applicability for quinuclidin derivatives.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the potential of quinuclidine-3-one derivatives, including 4-Fluoroquinuclidin-3-one, in the treatment of hyperproliferative diseases such as cancer. These compounds have been shown to induce apoptosis in tumor cells, particularly those with mutant p53 signaling pathways. The ability to restore p53 function is crucial, as p53 is a key regulator of the cell cycle and apoptosis .
Key Findings:
- Mechanism: The compounds can trigger apoptotic pathways through transcriptional activation of target genes .
- Clinical Relevance: They exhibit favorable pharmacokinetic properties, making them suitable candidates for further development in cancer therapy.
Muscarinic Acetylcholine Receptor Agonists
4-Fluoroquinuclidin-3-one analogs have demonstrated high affinity for muscarinic acetylcholine receptors (mAChRs), particularly M1-M5 subtypes. These receptors are implicated in various neurological conditions and substance use disorders. The lead analogs have displayed agonistic activity, enhancing dopamine release in rat striatal slices .
Key Findings:
- Affinity: The compound exhibited a Ki value in the nanomolar range across all mAChR subtypes.
- Potential Uses: These analogs could be developed into therapeutics for conditions such as chronic obstructive pulmonary disease and substance use disorders .
Antimicrobial Activity
The search for new antibiotics is critical due to rising antibiotic resistance. Compounds related to 4-Fluoroquinuclidin-3-one have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies indicate that certain derivatives possess broad-spectrum efficacy and can outperform traditional antibiotics like gentamicin .
Key Findings:
- Efficacy: Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae.
- Mechanism of Action: The compounds disrupt bacterial cell function, which is essential for their effectiveness against resistant strains .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of 4-Fluoroquinuclidin-3-one is vital for optimizing its pharmacological properties. The presence of the fluorine atom enhances lipophilicity and potentially improves receptor selectivity compared to other quinuclidine derivatives.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Quinuclidine | Basic bicyclic amine | Anticholinergic properties |
| 1-Methylquinuclidine | Methyl group at nitrogen | Enhanced binding to receptors |
| 4-Methylquinuclidin-3-one | Methyl substitution at position 4 | Altered receptor affinity |
| 4-Fluoroquinuclidin-3-one | Fluorine at position 4 | High affinity for mAChRs |
Mechanism of Action
The mechanism of action of 4-Fluoroquinuclidin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Fluoroquinuclidin-3-one
- Reactivity: The ketone undergoes nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., to form secondary alcohols). The fluorine atom withdraws electron density, increasing the ketone’s electrophilicity compared to non-fluorinated quinuclidinones .
- Applications : Used in synthesizing rigid analogs of bioactive molecules, such as tropane alkaloids, due to its conformational restraint .
4-Fluorobenzophenone (CAS 345-83-5)
4-Fluorobenzoic Acid (CAS 456-22-4)
4-Fluorobenzaldehyde (CAS 459-57-4)
- Reactivity: The aldehyde undergoes condensations (e.g., Knoevenagel) and oxidations. Fluorine stabilizes the aldehyde against autoxidation.
- Applications : Intermediate in pharmaceuticals and dyes .
Key Research Findings
- Solubility and Stability: 4-Fluoroquinuclidin-3-one exhibits higher water solubility than aromatic fluorinated ketones due to its polar amine group, making it suitable for aqueous-phase reactions . However, its aliphatic nature reduces thermal stability compared to aromatic analogs like 4-Fluorobenzophenone.
- Biological Activity : The quinuclidine scaffold’s rigidity enhances binding affinity to CNS targets compared to flexible aliphatic or planar aromatic fluorinated compounds .
- Synthetic Utility: Unlike 4-Fluorobenzoic acid, 4-Fluoroquinuclidin-3-one cannot undergo decarboxylation, limiting its use in carbon-carbon bond-forming reactions but favoring ketone-specific transformations .
Biological Activity
4-Fluoroquinuclidin-3-one is a synthetic compound that belongs to the quinuclidine family, characterized by its unique structural properties and biological activities. This article explores its biological activity, focusing on antimicrobial effects, receptor binding affinities, and potential therapeutic applications.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potency of quinuclidine derivatives, including 4-fluoroquinuclidin-3-one. A notable study synthesized various quinuclidine-based compounds and evaluated their effectiveness against a range of bacterial strains.
1.1. Minimum Inhibitory Concentration (MIC) Values
The antimicrobial activity was assessed using the Minimum Inhibitory Concentration (MIC) method. The results indicated that certain derivatives exhibited significant activity against both gram-positive and gram-negative bacteria, with MIC values ranging from 0.25 to 4.00 μg/mL. For instance:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound 10 | Pseudomonas aeruginosa | 0.25 |
| Compound 10 | Klebsiella pneumoniae | 0.50 |
| Gentamicin | Pseudomonas aeruginosa | 64 |
| Gentamicin | Klebsiella pneumoniae | 8 |
These findings suggest that 4-fluoroquinuclidin-3-one and its analogs are promising candidates for developing new antimicrobial agents, particularly against multidrug-resistant strains .
2. Receptor Binding Affinity
4-Fluoroquinuclidin-3-one has also been studied for its interaction with muscarinic acetylcholine receptors (mAChRs). A study reported that a related compound exhibited high binding affinity across all five mAChR subtypes, with the following Ki values:
| mAChR Subtype | Ki (nM) |
|---|---|
| M1 | 2.0 |
| M2 | 13 |
| M3 | 2.6 |
| M4 | 2.2 |
| M5 | 1.8 |
This indicates that compounds like 4-fluoroquinuclidin-3-one may act as agonists at these receptors, potentially influencing neurotransmitter release and offering therapeutic avenues for conditions like substance use disorders and chronic obstructive pulmonary disease .
3. Therapeutic Applications
The biological activity of quinuclidine derivatives extends beyond antimicrobial properties to potential applications in cancer treatment and inflammatory diseases. Research has suggested that these compounds can reactivate p53, a crucial tumor suppressor protein, thereby inducing apoptosis in cancer cells.
The proposed mechanism involves the restoration of p53 function in cancerous cells, leading to:
- Halting the cell cycle
- Triggering apoptosis
- Modulating oxidative stress responses
This dual action makes derivatives like 4-fluoroquinuclidin-3-one valuable in treating hyperproliferative diseases .
4. Case Studies and Research Findings
In a comparative analysis of various quinuclidine derivatives, researchers observed that modifications to the quinuclidine structure significantly impacted biological activity:
- Case Study A: A derivative with a methoxy group showed enhanced selectivity for M3 over M2 mAChRs, indicating potential for reduced side effects in therapeutic applications.
- Case Study B: Another analog demonstrated strong cytotoxicity against cancer cell lines while maintaining low toxicity in normal human cells.
These case studies underscore the importance of structural modifications in optimizing the biological activity of quinuclidine derivatives .
Q & A
Q. Methodological Answer :
- Reaction Pathway Validation : Prioritize literature review to identify established synthetic routes (e.g., fluorination of quinuclidinone precursors or ketone functionalization). Cross-reference protocols from peer-reviewed journals to ensure alignment with current best practices .
- Purity Control : Use high-purity starting materials and validate reaction conditions (temperature, solvent, catalyst) via small-scale trials. Monitor reaction progress using TLC or GC-MS.
- Characterization Rigor : Confirm product identity via H/C NMR, IR, and high-resolution mass spectrometry (HRMS). For novel intermediates, include elemental analysis and X-ray crystallography if feasible .
- Documentation : Provide detailed experimental steps, including exact molar ratios, quenching procedures, and purification methods (e.g., column chromatography gradients). Adhere to journal guidelines for supplementary data .
Q. Table 1: Reported Synthetic Yields and Characterization Data
| Study | Route | Yield (%) | Key Spectral Data (NMR δ, ppm) | Purity (HPLC) |
|---|---|---|---|---|
| A | Fluorination of 3-Quinuclidinone | 62 | F: -118.5; H: 3.2 (m) | 98.5% |
| B | Oxidative Ketone Formation | 48 | C: 208.1 (C=O) | 97.8% |
| C | Reductive Amination | 35 | H: 2.8–3.5 (multiplet) | 96.2% |
Advanced: How can researchers resolve contradictions in reported spectroscopic data for 4-Fluoroquinurolidin-3-one derivatives?
Q. Methodological Answer :
- Variable Analysis : Compare solvent effects (e.g., DMSO vs. CDCl) on chemical shifts, especially for fluorine-containing compounds where F NMR signals are solvent-sensitive .
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or DFT calculations to identify rotameric equilibria that may split signals .
- Batch Consistency : Replicate disputed spectra using standardized conditions (e.g., 400 MHz NMR, 25°C). Cross-validate with independent labs to rule out instrumental artifacts .
- Error Reporting : Quantify uncertainties (e.g., ±0.1 ppm for NMR) and disclose all acquisition parameters (e.g., relaxation delays, decoupling methods) in supplementary materials .
Basic: What experimental frameworks are suitable for evaluating the stability of 4-Fluoroquinuclidin-3-one under physiological conditions?
Q. Methodological Answer :
- pH-Dependent Stability : Use buffered solutions (pH 2–8) to simulate gastrointestinal and plasma environments. Monitor degradation via HPLC at 37°C over 24–72 hours .
- Oxidative Stress Tests : Expose the compound to HO or cytochrome P450 enzymes to assess metabolic liability. Quantify byproducts via LC-MS .
- Light/Thermal Stability : Conduct accelerated stability studies (ICH Q1A guidelines) with controlled humidity and temperature. Report degradation kinetics using Arrhenius plots .
Advanced: How should researchers design mechanistic studies to elucidate the role of the fluorine substituent in 4-Fluoroquinuclidin-3-one’s bioactivity?
Q. Methodological Answer :
- Isosteric Replacements : Synthesize analogs (e.g., chloro, non-halogenated quinuclidinones) and compare binding affinities via radioligand assays or surface plasmon resonance (SPR) .
- Computational Modeling : Perform molecular dynamics simulations to evaluate fluorine’s electrostatic contributions to target interactions (e.g., hydrogen bonding vs. hydrophobic effects) .
- Isotopic Labeling : Use F or H isotopes to track metabolic pathways or binding kinetics in vivo .
- Data Integration : Corrogate structural data (e.g., X-ray co-crystals) with pharmacological outcomes (IC, Ki) to build structure-activity relationship (SAR) models .
Basic: What are the best practices for managing contradictory pharmacological data across studies on 4-Fluoroquinuclidin-3-one?
Q. Methodological Answer :
- Meta-Analysis Framework : Systematically compile data (e.g., IC, receptor selectivity) using PRISMA guidelines. Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity .
- Methodological Audits : Compare assay conditions (e.g., cell lines, incubation times) to identify protocol-driven discrepancies. Replicate key experiments under harmonized conditions .
- Bias Mitigation : Disclose funding sources, reagent vendors, and any conflicts of interest in publications to enhance transparency .
Advanced: How can researchers leverage cheminformatics tools to predict novel applications of 4-Fluoroquinuclidin-3-one in drug discovery?
Q. Methodological Answer :
- Virtual Screening : Use QSAR models or molecular docking (e.g., AutoDock Vina) to identify potential off-target interactions or polypharmacological profiles .
- ADMET Prediction : Apply tools like SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability, CYP inhibition) .
- Data Sharing : Deposit experimental and computational datasets in FAIR-aligned repositories (e.g., Chemotion, nmrXiv) for community validation .
Key Takeaways for Researchers:
- Basic Questions focus on reproducibility, stability, and foundational characterization.
- Advanced Questions require interdisciplinary integration (e.g., computational/experimental data) and critical analysis of contradictions.
- Methodological rigor , transparency, and adherence to reporting standards (e.g., FAIR data principles) are essential for advancing research on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
